Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Description
Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is a halogenated benzoate ester with the molecular formula C₉H₆Cl₂F₂O₃. This compound features chlorine substituents at the 2- and 5-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 4-position, and a methyl ester group at the carboxylate position. Its structural complexity contributes to unique physicochemical properties, such as enhanced lipophilicity and stability compared to non-halogenated benzoates.
Properties
IUPAC Name |
methyl 2,5-dichloro-4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-6(11)7(3-5(4)10)16-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQKNHZYRRSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Difluoromethoxy Group
Halogenated Alkylation: The difluoromethoxy substituent is often introduced by reacting phenolic precursors (e.g., hydroxy-substituted benzoates) with chlorodifluoromethane (ClCF2H) under basic conditions to form the difluoromethoxy ether. This step is typically catalyzed or facilitated in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Nucleophilic Substitution: Alternatively, nucleophilic substitution on suitable leaving groups (e.g., halides or tosylates) with difluoromethoxide anions can be employed.
Chlorination of Aromatic Ring
- The dichloro substitution at positions 2 and 5 is achieved via electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature and solvent conditions to ensure regioselectivity.
Esterification to Methyl Benzoate
- The carboxylic acid intermediate is converted to the methyl ester by standard esterification methods:
- Acid-catalyzed Fischer esterification with methanol.
- Use of methylating agents such as diazomethane or methyl iodide in the presence of a base.
- Direct esterification using thionyl chloride to form acid chloride followed by reaction with methanol.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Difluoromethoxy formation | Chlorodifluoromethane + base (e.g., NaH) | DMF or DMSO | 0°C to reflux | Aprotic polar solvent favors substitution |
| Aromatic chlorination | Cl2 gas or NCS | CCl4, CH2Cl2 or similar | 0°C to room temp | Controlled to avoid over-chlorination |
| Esterification | Methanol + acid catalyst or methyl iodide + base | Methanol or aprotic solvent | Reflux or RT | Acid chloride intermediate may be used |
Representative Synthetic Route Example
Starting Material: 2,5-dichloro-4-hydroxybenzoic acid or its methyl ester.
Difluoromethoxy Installation: React with chlorodifluoromethane in the presence of sodium hydride in DMF at 0°C to reflux to yield methyl 2,5-dichloro-4-(difluoromethoxy)benzoate.
Purification: The crude product is purified by crystallization or chromatography.
Research Findings and Optimization Insights
Solvent Choice: Polar aprotic solvents such as DMF provide better yields and cleaner reactions for difluoromethoxy ether formation due to their ability to stabilize anionic intermediates.
Base Selection: Sodium hydride and potassium tert-butoxide are effective bases for deprotonating phenolic hydroxyl groups, facilitating nucleophilic attack on chlorodifluoromethane.
Temperature Control: Lower temperatures (0°C) during halogenation and difluoromethoxy introduction minimize side reactions and over-substitution.
Purification Techniques: Basic aqueous washes (e.g., sodium bicarbonate solution) remove acidic impurities, while recrystallization from suitable solvents yields high purity final product.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Difluoromethoxy introduction | Reaction of phenol with chlorodifluoromethane under basic conditions in DMF | High regioselectivity, good yield | Requires careful handling of reagents |
| Aromatic chlorination | Electrophilic substitution using Cl2 or NCS in non-polar solvents | Selective dichlorination | Over-chlorination risk |
| Esterification | Acid-catalyzed esterification or via acid chloride intermediate | Straightforward, well-known | Acid chloride formation requires careful control |
| Purification | Basic aqueous washes and recrystallization | Removes impurities effectively | Requires solvent optimization |
Chemical Reactions Analysis
Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies suggest that derivatives of methyl 2,5-dichloro-4-(difluoromethoxy)benzoate may exhibit anticancer properties. Compounds with similar structures have been designed as selective inhibitors of carbonic anhydrase IX (CAIX), which is often overexpressed in tumors. These inhibitors demonstrated high binding affinity and selectivity, making them promising candidates for cancer treatment .
Drug Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of compounds that inhibit specific kinases involved in cancer progression, such as the BMPR2 kinase . The ability to modify this compound enhances its efficacy and specificity for targeted therapies.
Agricultural Applications
Pesticide Development
The compound's structural features make it a candidate for the development of new agrochemicals, particularly pesticides. Its chlorinated and difluoromethoxy groups may enhance biological activity against pests while reducing toxicity to non-target organisms . Research into similar compounds indicates that modifications can lead to improved pest resistance and lower environmental impact.
Organic Synthesis
Building Block for Complex Molecules
this compound is valuable in organic synthesis as it can be transformed into various derivatives through nucleophilic substitution reactions. It can serve as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals . The versatility of this compound allows chemists to explore diverse synthetic pathways.
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study demonstrated that methyl derivatives of benzoates could effectively inhibit CAIX with a dissociation constant (Kd) as low as 0.12 nM. This highlights the potential of this compound in developing targeted cancer therapies .
Case Study 2: Synthesis of Kinase Inhibitors
Research involving the synthesis of kinase inhibitors revealed that modifications to the this compound framework led to compounds with enhanced potency against BMPR2 kinase. The synthesized compounds showed significant binding affinities and selectivity compared to other kinases .
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between methyl 2,5-dichloro-4-(difluoromethoxy)benzoate and related compounds:
Key Observations:
Substituent Position and Halogen Effects: The 2,5-dichloro-4-difluoromethoxy substitution in the target compound contrasts with 4-chloro-2-difluoromethoxy in its positional isomer (C₉H₇ClF₂O₃). Chlorine’s higher electronegativity compared to fluorine may enhance stability and resistance to metabolic degradation .
Functional Group Variations: Replacing the methyl ester with a carboxylic acid (as in 2,5-difluoro-4-methylbenzoic acid) reduces molecular weight (172.13 vs. 283.05) and alters solubility. The carboxylic acid derivative is water-insoluble but dissolves in methanol and chlorinated solvents, whereas esterified analogs likely exhibit even lower aqueous solubility .
However, the absence of a sulfonylurea moiety in the target compound may limit direct bioactivity comparisons . Storage conditions for Methyl 4-chloro-2-(difluoromethoxy)benzoate (0–6°C) indicate sensitivity to temperature, a trait likely shared with the target compound due to similar reactive groups (e.g., ester and halogens) .
Biological Activity
Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing insights into its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Dichloro and Difluoromethoxy Substituents : These halogenated groups significantly influence the compound's reactivity and biological interactions.
- Benzoate Backbone : The benzoate structure is commonly associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to various enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit carbonic anhydrase (CA) isoforms, which play a crucial role in tumor microenvironment modulation .
- Receptor Modulation : The compound may also interact with receptor sites, potentially influencing signaling pathways related to inflammation and cancer progression.
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxic effects on cancer cells, particularly those overexpressing carbonic anhydrase IX (CAIX), a marker frequently associated with solid tumors .
- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation markers, suggesting possible applications in treating inflammatory diseases .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of CAIX-overexpressing cancer cells in vitro, supporting its potential as an anticancer agent .
- Animal Models : In vivo studies showed that similar compounds reduced tumor growth in xenograft models, indicating a promising avenue for further development in cancer therapies .
- Toxicological Evaluation : Environmental assessments revealed moderate toxicity to fish species, underscoring the need for careful consideration of ecological impacts when developing pharmaceuticals based on this compound .
Q & A
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Prepare buffer solutions (pH 2, 7.4, 10).
Incubate compound (1 mM) at 25°C, 37°C, and 50°C.
Sample aliquots at 0, 24, 48, 72 hours for HPLC analysis.
Calculate degradation rate constants (k) using first-order kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
